REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[N:10]([O-])=O.[Na+].O.O.Cl[Sn]Cl>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:10])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
23.7 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1C)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 68412.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |